molecular formula C6H6O4 B1196559 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione CAS No. 66655-93-4

2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione

Cat. No. B1196559
CAS RN: 66655-93-4
M. Wt: 142.11 g/mol
InChI Key: ASRUSYCVDJKOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione is a natural product found in Streptomyces cattleya with data available.

Scientific Research Applications

Applications in Anticancer and Antiviral Evaluation

2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione and its derivatives have been investigated for their potential in medicinal chemistry, particularly as anticancer and antiviral agents. Squaric acid derivatives, including those related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, have been synthesized and evaluated for antitumor and antiviral screening. These compounds offer promising bioisosteric replacements for various functional groups, contributing significantly to the development of new therapeutic agents (Lu, Lu, & Honek, 2017).

Chemoenzymatic Synthesis

Research has been conducted on the chemoenzymatic synthesis of enantiomers of related compounds, starting from cyclohexane-1,3-dione. These processes have shown significant pharmaceutical interest, with the successful conversion of cyclohexane-1,3-dione into various enantiomeric compounds with high enantiomeric excesses (Demir & Senocak, 2004).

Synthesis of Chiral Hydroxylated Compounds

The synthesis of chiral hydroxylated cyclopentanones and cyclopentanes from commercially available cyclopentane-1,2-dione derivatives has been explored. These methods have enabled the production of compounds with potential pharmaceutical applications, particularly due to their distinct chiral properties (Niidu et al., 2006).

Potential in Polymer and Fuel Synthesis

Cyclopentane-1,3-diol, a compound closely related to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has gained attention as a building block for polymers and fuels. Its synthesis from related compounds has been systematically investigated, showing promise in the production of more sustainable and efficient materials (van Slagmaat et al., 2021).

Electropolymerization for Sensor Construction

The electrooxidation of phenolic cyclopentenedione-nostotrebin 6, a compound similar to 2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione, has been used to form nonconducting films with permselective properties. This application is particularly relevant in the construction of sensors, such as dopamine microelectrode sensors (Hrbáč et al., 2014).

Asymmetric Synthesis of Oxindoles

The asymmetric synthesis of cyclopentane-substituted oxindoles via organocatalytic desymmetrization of cyclopent-4-ene-1,3-diones has been developed. This process efficiently produces compounds with multiple stereocenters, which are significant in pharmaceutical chemistry (Zhi et al., 2017).

properties

CAS RN

66655-93-4

Product Name

2-Hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

2-hydroxy-2-(hydroxymethyl)cyclopent-4-ene-1,3-dione

InChI

InChI=1S/C6H6O4/c7-3-6(10)4(8)1-2-5(6)9/h1-2,7,10H,3H2

InChI Key

ASRUSYCVDJKOBU-UHFFFAOYSA-N

SMILES

C1=CC(=O)C(C1=O)(CO)O

Canonical SMILES

C1=CC(=O)C(C1=O)(CO)O

Other CAS RN

66655-93-4

synonyms

2-hydroxy-2-hydroxymethylcyclopent-4-ene-1,3-dione
G 2201C
G-2201-C
G2201 C
G2201-C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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